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Compound of Interest

Compound Name: 2-Formyl-4-methoxybenzonitrile

CAS No.: 21962-52-7

Cat. No.: B3394506 Get Quote

Application Note: One-Pot Synthesis Methods Utilizing 2-Formyl-4-methoxybenzonitrile

Executive Summary & Strategic Value
2-Formyl-4-methoxybenzonitrile (CAS: 21962-52-7; Note: often misreferenced in legacy

databases, verify structure) is a high-value bifunctional building block. Its structural uniqueness

lies in the ortho positioning of a reactive aldehyde (-CHO) and a nitrile (-CN) group, decorated

with an electron-donating methoxy substituent.

This specific arrangement allows for divergent one-pot cascade reactions. Unlike simple

benzaldehydes, this molecule acts as a "chemical spring-loaded" system. The aldehyde serves

as the initial docking site for nucleophiles, while the adjacent nitrile acts as an electrophilic trap,

enabling rapid intramolecular cyclization.

Key Applications:

Drug Discovery: Rapid access to 5-methoxyisoindolin-1-ones (kinase inhibitors,

antipsychotics) and 6-methoxyphthalazin-1(2H)-ones (PARP inhibitors).

Material Science: Synthesis of fluorescent 3-methyleneisoindolinone dyes.
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Property Specification

Chemical Name 2-Formyl-4-methoxybenzonitrile

CAS Number 21962-52-7 (Commercially active)

Molecular Formula C₉H₇NO₂

Molecular Weight 161.16 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, DCM, EtOAc; sparingly

soluble in water.

Reactivity Profile

Electrophilic Dual-Core: The aldehyde is the

"soft" electrophile; the nitrile is the "hard"

electrophile (activated by acid or transition

metals).

Strategic Reaction Pathways (Divergent Synthesis)
The following diagram illustrates how a single starting material yields three distinct heterocyclic

scaffolds based on the nucleophilic partner.
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Figure 1: Divergent synthesis pathways from the 2-Formyl-4-methoxybenzonitrile core.
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Protocol A: Synthesis of 3-Substituted 5-
Methoxyisoindolin-1-ones
Target Audience: Medicinal Chemists targeting kinase scaffolds.

Mechanism: This reaction proceeds via a cascade sequence:

Imine Formation: The amine condenses with the aldehyde.

Nucleophilic Attack: The imine nitrogen (or an external nucleophile) attacks the nitrile.

Hydrolysis/Rearrangement: The resulting intermediate hydrolyzes to the lactam

(isoindolinone).

Reagents:

2-Formyl-4-methoxybenzonitrile (1.0 equiv)[1]

Primary Amine (1.1 equiv) (e.g., Benzylamine, Aniline)

Solvent: Ethanol (EtOH) or Methanol (MeOH)

Catalyst: Acetic Acid (cat.[2] 5 mol%) or mild base (K₂CO₃) depending on the amine basicity.

Step-by-Step Procedure:

Charge: In a 25 mL round-bottom flask, dissolve 2-Formyl-4-methoxybenzonitrile (161 mg,

1.0 mmol) in Ethanol (5 mL).

Addition: Add the Primary Amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add 1.1

equiv of Triethylamine (Et₃N).

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The aldehyde spot (Rf ~0.6) should

disappear.

Work-up (Precipitation):
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Cool the reaction mixture to room temperature.

Often, the product precipitates spontaneously. If not, reduce volume by 50% under

vacuum and add cold Water (10 mL).

Isolation: Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

Drying: Dry under high vacuum.

Yield Expectation: 75–90% Characterization: Look for the disappearance of the Nitrile stretch

(~2220 cm⁻¹) in IR and the appearance of the Lactam carbonyl (~1680–1700 cm⁻¹).

Protocol B: Synthesis of 6-Methoxyphthalazin-1(2H)-
ones
Target Audience: Oncology researchers (PARP inhibitor analogs).

Mechanism: Hydrazine acts as a bis-nucleophile. The terminal NH₂ condenses with the

aldehyde (hydrazone formation), and the internal NH attacks the nitrile, forming the 6-

membered pyridazine ring fused to the benzene.

Reagents:

2-Formyl-4-methoxybenzonitrile (1.0 equiv)[1]

Hydrazine Hydrate (64% or 80% aq. solution) (2.0 equiv)

Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

Preparation: Dissolve 2-Formyl-4-methoxybenzonitrile (1.0 mmol) in Ethanol (5 mL).

Addition: Dropwise add Hydrazine Hydrate (2.0 mmol) at room temperature.

Note: Exotherm is possible.
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Reaction: Heat to reflux for 3 hours. A heavy white/pale yellow precipitate usually forms

during the reaction.

Work-up: Cool the suspension to 0°C (ice bath) for 30 minutes.

Filtration: Filter the solid product.

Purification: Wash the cake with cold Ethanol. Recrystallize from EtOH/DMF if necessary.

Mechanistic Insight: The 4-methoxy group (electron donor) increases the electron density of the

aromatic ring. While this stabilizes the final phthalazinone, it may slightly retard the initial

nucleophilic attack on the nitrile compared to unsubstituted analogs. Therefore, reflux is

mandatory; room temperature stirring is often insufficient for complete cyclization.

Mechanistic Visualization (Graphviz)
The following diagram details the "Pinner-type" cyclization mechanism for Protocol A

(Isoindolinones), which is the most complex and versatile pathway.
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Figure 2: Mechanistic cascade for the formation of the Isoindolinone core.
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Issue Probable Cause Corrective Action

Low Yield (Protocol A)
Incomplete cyclization due to

steric bulk of the Amine.

Switch solvent to n-Butanol or

Toluene and increase temp to

110°C. Add 10 mol% Lewis

Acid (e.g., ZnCl₂).

Product is Oily/Sticky Impurities or residual solvent.

Triturate the crude oil with

Diethyl Ether or Hexane/EtOAc

(9:1) to induce crystallization.

Starting Material Remains Deactivation of aldehyde.

Ensure the reaction is

anhydrous initially to favor

imine formation. Use molecular

sieves (4Å).

Nitrile Peak Visible in IR
Intermediate imine formed but

did not cyclize.

The "Pinner" attack on nitrile

failed. Add a base catalyst

(K₂CO₃ or Cs₂CO₃) to increase

the nucleophilicity of the

intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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